Benzaldehyde, 2-hydroxy-3-methoxy-6-methyl-
CAS No.: 143261-05-6
Cat. No.: VC16857094
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143261-05-6 |
|---|---|
| Molecular Formula | C9H10O3 |
| Molecular Weight | 166.17 g/mol |
| IUPAC Name | 2-hydroxy-3-methoxy-6-methylbenzaldehyde |
| Standard InChI | InChI=1S/C9H10O3/c1-6-3-4-8(12-2)9(11)7(6)5-10/h3-5,11H,1-2H3 |
| Standard InChI Key | JSUZGSNOUSLQOA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C(C=C1)OC)O)C=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a benzaldehyde backbone with three distinct substituents:
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Hydroxyl group at position 2, contributing to hydrogen bonding and acidity.
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Methoxy group at position 3, enhancing electron-donating effects and steric hindrance.
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Methyl group at position 6, influencing hydrophobicity and rotational dynamics .
The spatial arrangement of these groups creates a unique electronic environment, as evidenced by its calculated LogP value of 1.82, suggesting moderate lipophilicity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H10O3 | |
| Molecular Weight | 166.17 g/mol | |
| CAS Registry Number | 143261-05-6 | |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Density | 1.22 g/cm³ (estimated) |
Synthesis and Preparation
Friedel-Crafts Alkylation Approach
A primary synthetic route involves Friedel-Crafts alkylation of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). In this method, methyl groups are introduced at the 6-position using methyl chloride or bromide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds via electrophilic aromatic substitution, with the methoxy group directing incoming electrophiles to the para position relative to itself.
Demethylation Strategies
Alternative pathways include the selective demethylation of 2,3-dimethoxy-6-methylbenzaldehyde. For example, beryllium chloride (BeCl2) in refluxing toluene selectively removes methyl groups from methoxy substituents, yielding the target compound in 99% purity . This method avoids overalkylation and preserves the aldehyde functionality.
Table 2: Comparative Synthesis Methods
| Method | Yield | Conditions | Advantages |
|---|---|---|---|
| Friedel-Crafts Alkylation | ~80% | AlCl3, CH3Cl, 80°C, 6h | Scalable, cost-effective |
| Demethylation | 99% | BeCl2, toluene, reflux, 3.5h | High purity, minimal byproducts |
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of Benzaldehyde, 2-hydroxy-3-methoxy-6-methyl- exhibits characteristic absorptions:
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Hydroxyl O-H stretch: 3500–3200 cm⁻¹ (broad, indicative of intramolecular hydrogen bonding) .
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Methoxy C-O stretch: 1260–1230 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl3, 300 MHz):
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¹³C NMR:
Biological Activities and Applications
Antimicrobial Properties
The methyl group at position 6 enhances lipid solubility, potentially improving membrane penetration in bacterial cells. Preliminary assays on structurally similar compounds show MIC values of 32 µg/mL against Staphylococcus aureus .
Table 3: Hypothesized Biological Activities
| Activity | Mechanism | Supporting Evidence |
|---|---|---|
| Antioxidant | ROS scavenging, enzyme binding | |
| Antimicrobial | Membrane disruption | |
| Anti-inflammatory | COX-2 inhibition | Analogous to o-vanillin |
Industrial and Research Applications
Flavor and Fragrance Industry
The compound’s structural similarity to vanillin suggests potential as a flavor enhancer. Its methyl group may confer stability under high-temperature processing, making it suitable for baked goods and perfumes .
Organic Synthesis Intermediate
The aldehyde group serves as a versatile handle for Schiff base formation and Grignard reactions. For example, condensation with primary amines yields imines used in coordination chemistry.
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